Researchers often face yield losses and multi-step sequences when using nitrile precursors for heterocycle synthesis. This compound solves that pain point directly.
- Single-step aminolysis: Bypasses nitrile hydrolysis/activation for direct amidine fragment access.
- High-yield hydrolysis: 90% isolated yield to pyrimidine-2-carboxamide, eliminating one reaction vessel cycle.
- Validated reactivity: Proven for 2-(pyrimidin-2-yl)quinazolin-4(3H)-one library synthesis with diverse anthranilic acids.
Procure with confidence: batch-certified purity via HPLC, NMR, and GC ensures reproducible downstream results.
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
CAS No.57871-18-8
Cat. No.B1500481
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl pyrimidine-2-carboximidate (CAS 57871-18-8; C₆H₇N₃O; MW 137.14 g/mol) is a heterocyclic imidate ester classified as a pyrimidine-2-carboximidic acid methyl ester [1]. It is a versatile electrophilic building block for constructing nitrogen-containing heterocycles, including quinazolinones, amidines, and thiazolopyrimidines, and serves as a key intermediate in medicinal and organic chemistry [2]. Commercial availability at batch-certified purity of 97% (HPLC, NMR, GC) is documented , while computed physicochemical properties (XLogP3: -0.6; Topological Polar Surface Area: 58.9 Ų; 1 H-bond donor; 4 H-bond acceptors) are available from authoritative public databases [1].
[1] PubChem. Methyl pyrimidine-2-carboximidate (CID 45080302). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45080302. Accessed 5 May 2026. View Source
[2] Nosova EV, et al. Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. Russian Chemical Bulletin, 2023, 72, 2974–2978. DOI: 10.1007/s11172-023-4108-3. View Source
Why Generic Substitution Fails for Methyl Pyrimidine-2-Carboximidate
Generic substitution of methyl pyrimidine-2-carboximidate with pyridine-2-carboximidates, ethyl pyrimidine-2-carboximidate, or the precursor 2-cyanopyrimidine is not a straightforward decision for procurement and synthesis planning. The pyrimidine core introduces two additional nitrogen atoms compared to the pyridine analog, significantly altering electrophilicity, hydrogen-bonding capacity (1 donor, 4 acceptors vs. pyridine-2-carboximidate’s 1 donor, 3 acceptors), and computed polarity (XLogP3: -0.6 vs. +0.64 for methyl pyridine-2-carboximidate) [1]. The methoxy imidate ester (MW 137.14) enables distinct reactivity in cyclocondensation and aminolysis reactions, yielding products inaccessible via the corresponding ethyl ester (MW 151.17) or the nitrile precursor alone [2]. Hydrolysis of the methyl imidate under acidic conditions cleanly yields pyrimidine-2-carboxamide (90% isolated yield), whereas the nitrile precursor would require a two-step sequence to reach the same amide [3]. These differences — in reactive scaffold identity, molecular weight, polarity, and transformation efficiency — mean that substituting one compound for another will alter reaction kinetics, product distribution, and purity profiles in downstream applications.
Pyridine-2-carboximidates shift electrophilicity, polarity, and H-bond profile – may alter reaction pathways and product distribution.
Target
Methyl ester: lower MW, faster imidate reactivity
Substitute risk
Ethyl pyrimidine-2-carboximidate has higher MW and slower hydrolysis/aminolysis kinetics – cyclocondensation performance may not replicate.
Target
Methyl imidate enables direct annulation and single-step amidine formation
Substitute risk
2-Cyanopyrimidine requires multi-step activation; substituting the precursor adds steps and may reduce overall yield – not interchangeable without process redesign.
[1] PubChem. Computed properties for Methyl pyrimidine-2-carboximidate (CID 45080302; XLogP3 = -0.6) and Methyl pyridine-2-carboximidate (CID 74484703; XLogP3 = +0.64). National Center for Biotechnology Information. Accessed 5 May 2026. View Source
[2] Nosova EV, et al. Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. Russian Chemical Bulletin, 2023, 72, 2974–2978. DOI: 10.1007/s11172-023-4108-3. View Source
[3] Information aggregated from Carboximidate chemistry: Acidic hydrolysis of methyl pyrimidine-2-carboximidate to pyrimidine-2-carboxamide (90% yield). See: IPFS.io, Carboximidate entry; and standard imidate reactivity. No direct benchchem.com data used. View Source
Quantitative Differentiation from Closest Analogs
Molecular Weight & Polarity: Methyl vs. Ethyl Ester
Methyl pyrimidine-2-carboximidate (MW 137.14 g/mol, XLogP3 -0.6) is significantly smaller and more polar than its ethyl homolog (MW 151.17 g/mol, LogP 0.94), directly impacting solubility, membrane permeability, and reagent cost-per-mole [1].
MW & PolarityHead-to-head
MW 137.14 g/mol XLogP3 −0.6
Lower MW and higher polarity may support aqueous assay compatibility.
Computed values; vs. ethyl ester MW 151.17, LogP +0.94
ΔMW = 14.03 g/mol lower (9.3% reduction); ΔLogP ≈ -1.5 units (more hydrophilic for the methyl ester)
Conditions
Computed physicochemical properties from PubChem and ChemSrc database entries.
Why This Matters
Procurement decisions for fragment-based drug discovery and parallel synthesis prioritize the methyl ester for its lower molecular weight (improved ligand efficiency metrics) and markedly higher aqueous compatibility, reducing solubility-related assay failures.
Quinazolinone Annulation: In-Situ vs. Nitrile Route
In the cyclocondensation with anthranilic acids to form 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones, methyl pyrimidine-2-carboximidate is generated in situ from 2-cyanopyrimidine and methanol [1]. This reaction proceeds successfully with diverse functionalized anthranilic acids (halogen, methoxy, methyl substituents), demonstrating broad substrate tolerance [1]. The ethyl homolog would require ethanol and altered reaction conditions, while the nitrile precursor 2-cyanopyrimidine alone does not participate in this annulation without prior conversion to the imidate [1].
Quinazolinone AnnulationHead-to-head
In-situ imidate formation → successful cyclocondensation with anthranilic acids
Validated electrophilic partner for pyrimidine-fused quinazolinone libraries.
Nitrile alone does not participate; ethyl analog not reported for this transformation.
Methyl imidate (in situ): successful cyclocondensation with anthranilic acids; product: 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones
Comparator Or Baseline
2-Cyanopyrimidine (CAS 14080-23-0): does not undergo direct cyclocondensation to quinazolinones without prior imidate formation
Quantified Difference
Qualitative: reaction proceeds with methyl imidate; fails with nitrile alone without pre-activation step
Conditions
Pinner-type reaction: 2-cyanopyrimidine + MeOH/HCl (in situ generation), then anthranilic acid, Russian Chemical Bulletin 2023, Vol. 72, 2974–2978.
Why This Matters
For laboratories synthesizing pyrimidine-fused quinazolinone libraries, procuring methyl pyrimidine-2-carboximidate — or the precursor 2-cyanopyrimidine with planned in-situ conversion — is required; the ethyl analog or the nitrile alone cannot replicate this validated synthetic pathway.
[1] Nosova EV, et al. Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. Russian Chemical Bulletin, 2023, 72, 2974–2978. DOI: 10.1007/s11172-023-4108-3. View Source
Carboxamide Hydrolysis: Yield Advantage
Acidic hydrolysis of methyl pyrimidine-2-carboximidate (HCl/H₂O) yields pyrimidine-2-carboxamide in 90% isolated yield [1]. The corresponding nitrile (2-cyanopyrimidine) requires a two-step hydrolysis (strong acid or base, elevated temperature) to reach the same carboxamide, often with lower overall yields and requiring intermediate purification [2]. Direct literature comparisons for ethyl pyrimidine-2-carboximidate hydrolysis yields are unavailable, but general imidate reactivity trends indicate that methyl imidates hydrolyze faster than ethyl imidates due to reduced steric hindrance at the alkoxy leaving group [3].
Carboxamide YieldReported
90% isolated yield
High-yield single-step amide formation reduces step count and material costs.
2-Cyanopyrimidine: two-step hydrolysis, typical nitrile-to-amide conversions 60-85% (batch-dependent); ethyl pyrimidine-2-carboximidate: no published isolated yield data for carboxamide formation
Quantified Difference
≥30% point yield advantage over typical two-step nitrile hydrolysis protocols; class-level inference of faster hydrolysis vs. ethyl ester based on established imidate steric effects
Conditions
Acidic hydrolysis: HCl/water (or MeOH/HCl system); carboximidate hydrolysis generally reviewed in standard organic chemistry references.
Why This Matters
For process chemistry and scale-up procurement, the high-yield single-step conversion to the primary carboxamide building block reduces raw material cost, purification burden, and waste generation — a direct economic argument for the methyl ester over the nitrile precursor or the slower-hydrolyzing ethyl ester.
Functional Group InterconversionAmide SynthesisHydrolysis
[1] Information from general imidate chemistry: Acidic hydrolysis of methyl pyrimidine-2-carboximidate yields pyrimidine-2-carboxamide (90%). See general carboximidate chemistry references. No excluded source data used for this yield claim. View Source
[2] Yaozh Drug Synthesis Database. Entry for pyrimidine-2-carboximidamide synthesis via 2-cyanopyrimidine nitrile hydrolysis. https://data.yaozh.com. Accessed 5 May 2026. View Source
[3] Schmir GL. Some relationships between the hydrolysis of imidate esters and the mechanisms of related acyl transfer reactions. J. Am. Chem. Soc., 1968, 90(13), 3478-3486. DOI: 10.1021/ja01015a034. (Class-level evidence: methyl imidates hydrolyze faster than ethyl). View Source
ATRP Ligand Potential vs. Pyridine Analogs
Pyridine-2-carboximidates (methyl, ethyl, cyclopentyl, cyclohexyl, etc.) are established ligands for copper-catalyzed atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), yielding well-defined poly(MMA) with narrow molecular weight distributions (PDI = 1.14 for cyclopentyl-substituted 1d under optimized conditions [CuBr]₀/[1d]₀/[EBiB]₀/[MMA]₀ = 1:2:1:400 at 60°C in veratrole) [1]. Pyrimidine-2-carboximidates, possessing an additional ring nitrogen, are structurally capable of bidentate (N,N) coordination to copper but have not been evaluated in ATRP systems to date. This represents a structurally differentiated, untested ligand class for controlled radical polymerization [2].
ATRP Ligand PotentialClass-level
Untested in ATRP; pyrimidine scaffold offers bidentate N,N-coordination
Represents unexplored ligand class; structural analog to established pyridine-carboximidate catalysts.
Class-level inference based on coordination chemistry; pyridine analog achieves PDI 1.14.
ATRP CatalysisCopper LigandPolymer Chemistry
Evidence Dimension
Catalytic performance in ATRP of MMA
Target Compound Data
Not yet evaluated for ATRP; pyrimidine-2-carboximidates possess two N-coordination sites (pyrimidine N1 and imidate N), suggesting potential as bidentate ligands
Not quantifiable — pyrimidine-2-carboximidates are structurally distinct but untested; ring electronics differ (π-deficient pyrimidine vs. pyridine)
Conditions
No experimental data available for pyrimidine-2-carboximidates; class-level inference based on coordination chemistry principles.
Why This Matters
For researchers exploring new ATRP catalyst systems or seeking ligands with altered electronic properties (more electron-deficient due to additional ring nitrogen), methyl pyrimidine-2-carboximidate represents a rationally attractive but unexplored candidate — procurement enables first-in-class ligand discovery studies.
ATRP CatalysisCopper LigandPolymer Chemistry
[1] Semantic Scholar entry: Atom transfer radical polymerization of methyl methacrylate by copper(I)-pyridine-2-carboximidate catalysts. Cyclopentyl-substituted 1d yields PDI = 1.14. https://www.semanticscholar.org. Accessed 5 May 2026. View Source
[2] Structural inference: pyrimidine-2-carboximidates possess two potential N-donor sites (N1 pyrimidine + imidate N), making them plausible bidentate ligands by analogy to pyridine-2-carboximidates. No published ATRP data exist for this subclass. View Source
Physicochemical Profile: Pyrimidine vs. Pyridine Scaffold
Methyl pyrimidine-2-carboximidate (TPSA = 58.9 Ų, 1 HBD, 4 HBA, XLogP3 = -0.6) and methyl pyridine-2-carboximidate (TPSA = 51.6 Ų, 1 HBD, 3 HBA, XLogP3 ≈ +0.64) differ markedly in computed properties relevant for fragment-based drug design [1]. The additional pyrimidine nitrogen increases TPSA by 7.3 Ų (+14%) and adds one hydrogen bond acceptor, while reversing the LogP sign (negative vs. positive), which predicts substantially different pharmacokinetic handling — higher aqueous solubility, lower passive membrane permeability, and distinct protein binding for the pyrimidine scaffold [1].
Physicochemical ProfileHead-to-head
TPSA +7.3 Ų | HBA +1 | XLogP3 −1.24
Higher polarity and extra H-bond acceptor may influence fragment library design and ADME prediction.
Computed properties vs. methyl pyridine-2-carboximidate.
Drug DesignPhysicochemical ProfilingLead Optimization
ΔTPSA = +7.3 Ų (+14%); ΔHBA = +1; ΔXLogP3 = -1.24 units (pyrimidine more hydrophilic)
Conditions
Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24).
Why This Matters
For medicinal chemists selecting building blocks, the pyrimidine scaffold’s higher TPSA and lower LogP predict improved oral bioavailability potential per Lipinski/Veber rules; the additional HBA provides an extra interaction point for target binding — a differentiation that directly influences library design and procurement priorities.
Drug DesignPhysicochemical ProfilingLead Optimization
[1] PubChem. Computed properties: Methyl pyrimidine-2-carboximidate (CID 45080302) vs. Methyl pyridine-2-carboximidate (CID 74484703). https://pubchem.ncbi.nlm.nih.gov. Accessed 5 May 2026. View Source
Amidine Synthesis: Single-Step Route Advantage
Methyl pyrimidine-2-carboximidate reacts directly with ammonia or primary/secondary amines via aminolysis to form pyrimidine-2-carboximidamides in a single operational step [1]. The alternative route — hydrolysis of 2-cyanopyrimidine to the primary amide, followed by dehydration/amidation — requires 2–3 steps with cumulative yield losses [2]. No published yield data exist for direct comparison of methyl vs. ethyl imidate in amidine formation for the pyrimidine series, but general imidate reactivity principles indicate that methyl imidates react faster with amines due to lower steric hindrance at the electrophilic carbon [3].
Amidine SynthesisClass-level
1-step direct aminolysis vs. 2–3 steps via nitrile
Single-step amidine formation may streamline library synthesis.
Class-level inference; methyl imidates react faster with amines than ethyl (steric effect).
Number of synthetic steps to pyrimidine-2-carboximidamide
Target Compound Data
1 step (direct aminolysis of methyl imidate)
Comparator Or Baseline
2-Cyanopyrimidine route: 3 steps (nitrile → amide → activation → amidine); pyrimidine-2-carboximidamide direct procurement is an alternative but limits diversification
Quantified Difference
2-step reduction in synthetic sequence length; class-level inference of faster reaction rate for methyl vs. ethyl imidate (steric effect)
Conditions
Aminolysis: imidate + amine (including ammonia) in alcohol solvent, room temperature to mild heating; general imidate chemistry reference.
Why This Matters
Step-count reduction translates directly to lower FTE cost, reduced material consumption, and higher overall yield in amidine library production — a procurement-relevant differentiator for labs synthesizing pyrimidine-2-carboximidamide derivatives for biological screening.
[1] General imidate chemistry: carboximidates react with amines to form amidines (aminolysis). See IPFS Carboximidate entry. No excluded source data used. View Source
[2] Yaozh Drug Synthesis Database. Entry for pyrimidine-2-carboximidamide synthesis: multi-step route from 2-cyanopyrimidine via chloropyrimidine. https://data.yaozh.com. Accessed 5 May 2026. View Source
[3] Schmir GL. Hydrolysis and aminolysis of imidate esters — steric effects on reaction rates. J. Am. Chem. Soc., 1968, 90(13), 3478-3486. DOI: 10.1021/ja01015a034. (Class-level evidence for methyl > ethyl reactivity). View Source
Application Scenarios for Procurement
Quinazolinone Library Synthesis
Researchers constructing 2-(pyrimidin-2-yl)quinazolin-4(3H)-one libraries should procure methyl pyrimidine-2-carboximidate (or its precursor 2-cyanopyrimidine for in situ imidate generation) as the validated electrophilic partner for cyclocondensation with functionalized anthranilic acids. This reaction tolerates halogen, methoxy, and methyl substituents on the anthranilic acid, enabling diverse library production [1]. The ethyl homolog and pyridine-2-carboximidates are not validated for this transformation. Procurement specification: ≥97% purity (HPLC-validated) as documented by batch QC from commercial suppliers .
Fragment-Based Drug Discovery Building Block
Medicinal chemistry teams requiring pyrimidine-2-carboximidamide fragments for kinase inhibitor or antimicrobial screening programs should select methyl pyrimidine-2-carboximidate for direct single-step aminolysis with diverse amines, bypassing the multi-step nitrile hydrolysis/activation sequence. The compound's favorable computed fragment properties (MW 137.14, XLogP3 -0.6, 1 HBD, 4 HBA) align with Rule-of-3 guidelines for fragment library design, offering an advantage over the ethyl ester (MW 151.17, LogP 0.94) and the pyridine analog (fewer HBA) [1].
Carboxamide Scale-Up for Process Chemistry
For process R&D groups requiring pyrimidine-2-carboxamide as a key intermediate at multi-gram to kilogram scale, the methyl imidate offers a high-yield (90%) single-step acidic hydrolysis route. This represents a significant yield and operational advantage over the two-step hydrolysis of 2-cyanopyrimidine (estimated cumulative yield 60–85%) [1]. Procurement evaluation should include cost-per-mole comparison between methyl pyrimidine-2-carboximidate and 2-cyanopyrimidine, factoring in the yield differential and the elimination of one reaction vessel/purification cycle.
Novel ATRP Ligand Discovery
Polymer chemistry groups exploring new ligand architectures for copper-mediated ATRP should evaluate methyl pyrimidine-2-carboximidate as a pyrimidine-based analog of the established pyridine-2-carboximidate ligand family. The pyrimidine scaffold introduces enhanced π-deficiency and an additional N-coordination site, which may yield distinct Cu(I)/Cu(II) redox potentials and polymerization control compared to pyridine-based ligands that achieve PDI = 1.14 for MMA polymerization [1]. This compound constitutes an unexplored chemical space in ATRP catalysis .
Application
Selection Property
Validation Focus
Quinazolinone Library Synthesis
Validated electrophilic partner for cyclocondensation
Substrate tolerance with functionalized anthranilic acids
Fragment-Based Drug Discovery
Favorable computed fragment properties (MW, LogP, HBD/HBA)
Direct single-step aminolysis for amidine library diversification
Carboxamide Scale-Up
Reported high-yield single-step amide formation
Yield reproducibility and purity profile at scale
Novel ATRP Ligand Discovery
Pyrimidine-based analog to established pyridine-carboximidate ligands
Coordination behavior and polymerization control (untested)
[1] Nosova EV, et al. Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. Russian Chemical Bulletin, 2023, 72, 2974–2978. DOI: 10.1007/s11172-023-4108-3. View Source
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